(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate
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Overview
Description
(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate is an organic compound with the molecular formula C25H25NO3. This compound is characterized by the presence of a cyano group attached to a naphthalene ring and a hexoxy group attached to a methylbenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate typically involves the esterification of 4-hexoxy-2-methylbenzoic acid with 6-cyanonaphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyano group and ester moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (6-cyanonaphthalen-2-yl) 4-octylbenzoate
- (6-cyanonaphthalen-2-yl) 4-butylbenzoate
- (6-methoxy-2-naphthyl) propanamide derivatives
Uniqueness
(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62622-54-2 |
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Molecular Formula |
C25H25NO3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-hexoxy-2-methylbenzoate |
InChI |
InChI=1S/C25H25NO3/c1-3-4-5-6-13-28-22-11-12-24(18(2)14-22)25(27)29-23-10-9-20-15-19(17-26)7-8-21(20)16-23/h7-12,14-16H,3-6,13H2,1-2H3 |
InChI Key |
KONQVCOOSAISDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N)C |
Origin of Product |
United States |
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